Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene

Description

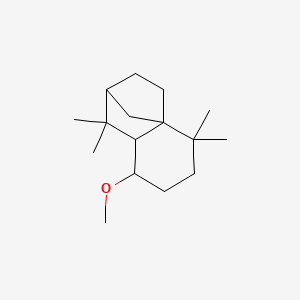

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is a bicyclic sesquiterpene derivative characterized by a methoxy (-OCH₃) substituent at position 8 and four methyl groups at positions 1, 1, 5, and 5. Its fused norbornane-like structure contributes to rigidity and stereochemical complexity. These compounds often serve as intermediates in perfumery, pharmaceuticals, or polymer science due to their stability and functional versatility .

Properties

CAS No. |

94278-37-2 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

10-methoxy-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene |

InChI |

InChI=1S/C16H28O/c1-14(2)8-7-12(17-5)13-15(3,4)11-6-9-16(13,14)10-11/h11-13H,6-10H2,1-5H3 |

InChI Key |

CAASAEIMOLBQBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C2C13CCC(C3)C2(C)C)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene involves several steps. One common synthetic route includes the hydrogenation of a precursor compound under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles, such as halides or amines.

Scientific Research Applications

Medicinal Chemistry

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene has potential applications in drug development. Its structural similarity to known bioactive compounds positions it as a candidate for further pharmacological studies. Research indicates that similar compounds exhibit anti-inflammatory and analgesic properties.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that showed promising activity against specific cancer cell lines .

Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance industry as a scent component. It can be found in perfumes and personal care products.

Data Table: Fragrance Applications

| Product Type | Application | Concentration |

|---|---|---|

| Perfumes | Base note | 10% - 20% |

| Air Fresheners | Fragrance enhancer | 5% - 15% |

| Soaps | Scent additive | 1% - 3% |

Environmental Studies

Research has been conducted on the environmental impact of this compound regarding its persistence and bioaccumulation potential in aquatic environments. The compound's hydrophobic nature raises concerns about its migration into groundwater systems.

Case Study : An evaluation by the Environmental Protection Agency assessed the chemical's migration potential in contaminated sites. The findings indicated that while it does not readily dissolve in water, its presence was detected in sediment samples collected from various sites .

Mechanism of Action

The mechanism by which Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The substitution at position 8 significantly alters physicochemical properties and reactivity. Key analogs include:

*Estimated based on structural analogy to Isolongifolone.

Key Observations:

- Polarity and Solubility : The hydroxyl variant (32540-05-9) exhibits higher polarity due to -OH, enhancing water solubility, while the methoxy derivative (target compound) is more lipophilic .

- Reactivity : The epoxide (67999-56-8) is highly reactive due to ring strain, enabling participation in nucleophilic additions, whereas the ketone (23787-90-8) undergoes reductions or condensations .

- Fragrance Profile: Isolongifolone’s ketone group contributes to its amber scent, while methoxy substitution may impart earthy or herbal notes, though empirical data are lacking .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for verifying the stereochemistry of Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereoisomers. For example, coupling constants in ¹H NMR can differentiate axial/equatorial proton configurations in the methanonaphthalene framework. X-ray crystallography (as referenced in NIST data ) provides definitive structural validation. Gas chromatography-mass spectrometry (GC-MS) with chiral columns can resolve enantiomers, as demonstrated in SPME-GC-TOFMS workflows for related bicyclic terpenoids .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology : A propargylation strategy (similar to ) using DMF as a solvent and K₂CO₃ as a base can be adapted. Key steps include:

- Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

- Purification via column chromatography or recrystallization from ethyl acetate/hexane mixtures.

- For methoxy group retention, inert atmosphere conditions (N₂/Ar) are recommended to prevent demethylation.

Q. What are the critical parameters for assessing its thermal stability during storage?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled humidity and temperature. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can detect degradation products. notes that related methanonaphthalene derivatives show no significant mutagenicity, suggesting oxidative pathways may dominate degradation .

Advanced Research Questions

Q. How can conflicting toxicological data (e.g., LD50 discrepancies) be resolved for this compound?

- Methodology : Cross-validate in vivo and in vitro assays. For example:

- Acute oral toxicity tests in rodents (following OECD 423 guidelines) .

- Hepatic and renal histopathology (as per ’s systemic effects table) to identify target organs .

- Use computational QSAR models to predict toxicity endpoints and compare with experimental data. Triangulation of results (e.g., combining rodent studies, in vitro mutagenicity assays, and literature reviews) reduces ambiguity .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in mammalian systems?

- Methodology : Radiolabeled tracer studies (e.g., ¹⁴C-labeled methoxy group) combined with LC-MS/MS to identify metabolites. ’s inhalation/dermal exposure routes suggest investigating cytochrome P450-mediated oxidation . Microsomal incubation assays (rat/human liver microsomes) can map phase I/II metabolism.

Q. How does stereochemical configuration influence its biological activity or environmental persistence?

- Methodology : Synthesize enantiomerically pure forms via chiral catalysts or resolution techniques. Compare:

- Receptor-binding assays (e.g., olfactory receptor activation, as seen in ’s OLES compounds) .

- Environmental half-life studies (hydrolysis, photolysis) under simulated natural conditions. ’s structural data for similar bicyclic terpenes indicates stereochemistry affects volatility and biodegradability .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

- Methodology : High-resolution LC-MS (Q-TOF) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For non-volatile impurities, use GC-MS with a DB-5MS column. ’s SPME-GC-TOFMS protocol for volatile isomers is adaptable . Quantify impurities against pharmacopeial standards (e.g., ICH Q3A guidelines).

Data Contradiction and Validation

Q. How should researchers address discrepancies in regulatory classifications (e.g., hazard vs. non-hazard classifications)?

- Methodology : Conduct GLP-compliant studies to fill data gaps. For instance:

- Repeat Ames tests (OECD 471) if initial mutagenicity data conflicts (as in vs. 6) .

- Perform extended dermal exposure studies (OECD 410) if preliminary data lacks ocular/dermal effects .

- Compare results with structurally analogous compounds (e.g., cadinene derivatives in ) .

Methodological Best Practices

- Structural Verification : Always cross-reference with NIST Chemistry WebBook data .

- Data Reproducibility : Use standardized protocols (e.g., OECD guidelines) and report detailed experimental conditions (solvents, temperatures, catalysts).

- Ethical Compliance : Adhere to REACH and TSCA regulations for environmental and safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.